molecular formula C22H23NO4S2 B2667261 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-69-6

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2667261
CAS RN: 946322-69-6
M. Wt: 429.55
InChI Key: IPICZEGONBNCRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H23NO4S2 . It has an average mass of 429.552 Da and a monoisotopic mass of 429.106842 Da .

Scientific Research Applications

Anti-Inflammatory

Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used in the development of drugs to treat conditions caused by inflammation.

Anti-Psychotic

Thiophene-based compounds have shown potential as anti-psychotic drugs . They could be used in the treatment of mental disorders such as schizophrenia.

Anti-Arrhythmic

These compounds have also been found to have anti-arrhythmic effects . This suggests they could be used in the treatment of irregular heartbeats.

Anti-Anxiety

Thiophene derivatives have shown potential in the treatment of anxiety disorders . They could be used to develop new anti-anxiety medications.

Anti-Fungal

These compounds have demonstrated anti-fungal properties . This suggests they could be used in the development of new anti-fungal treatments.

Antioxidant

Thiophene derivatives have been found to have antioxidant properties . This means they could be used in the development of drugs to combat oxidative stress in the body.

Anti-Mitotic

These compounds have shown anti-mitotic effects . This suggests they could be used in the treatment of diseases that involve abnormal cell division, such as cancer.

Anti-Microbial

Thiophene derivatives have demonstrated anti-microbial properties . This suggests they could be used in the development of new anti-microbial treatments.

properties

IUPAC Name

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-8-6-14(2)7-9-17)29(25,26)23-18-11-15(3)10-16(4)12-18/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICZEGONBNCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

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